molecular formula C8H6FN B2846952 4-Ethynyl-2-fluoroaniline CAS No. 1008112-39-7

4-Ethynyl-2-fluoroaniline

Cat. No.: B2846952
CAS No.: 1008112-39-7
M. Wt: 135.141
InChI Key: WVXFDKDQIWTWIN-UHFFFAOYSA-N
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Description

4-Ethynyl-2-fluoroaniline (CAS 887903-03-9) is a fluorinated and alkynyl-substituted aniline derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. While specific published research on this exact compound is limited, its structure indicates significant potential based on closely related chemicals. The molecule combines a reactive ethynyl (acetylene) group with an aromatic amine that is also substituted with fluorine. This unique combination allows it to participate in diverse chemical reactions, most notably as a substrate in metal-catalyzed cross-coupling reactions and cycloaddition chemistry, such as the Click reaction, to create more complex heterocyclic scaffolds . The primary research value of this compound lies in its application as a key intermediate in the development of active pharmaceutical ingredients (APIs) and other fine chemicals. Fluoroanilines are established precursors in the synthesis of various drugs, including anticancer agents and antibiotics . The presence of the ethynyl group is particularly valuable for constructing molecular frameworks found in many modern therapeutics. As a multifunctional intermediate, it can be used to develop novel ligands for catalysis or to create compounds for biological screening. This product is offered For Research Use Only (RUO) . It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Handling and Storage: Based on the properties of similar compounds, this material should be handled with care. It is recommended to store it cold in a dark place under an inert atmosphere . Researchers should consult the safety data sheet and use appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXFDKDQIWTWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Ethynyl 2 Fluoroaniline and Analogous Structures

Strategies for Introducing the Ethynyl (B1212043) Functionality onto Fluoroaniline (B8554772) Precursors

The introduction of the ethynyl group onto the fluoroaniline scaffold is a critical step in the synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions are the predominant methods utilized for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions for Ethynylation

Palladium-catalyzed cross-coupling reactions provide an efficient and versatile means of forming carbon-carbon bonds, making them ideal for the ethynylation of aryl halides. lookchem.comchemicalbook.com These reactions offer high functional group tolerance and can often be performed under mild conditions. organic-chemistry.orgorganic-chemistry.org

The Sonogashira coupling reaction is a cornerstone of C(sp²)-C(sp) bond formation, coupling terminal alkynes with aryl or vinyl halides. gold-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orggold-chemistry.orgwikipedia.org The amine serves a dual role as both a base and, in some cases, the solvent. wikipedia.org The reaction is fundamental in synthesizing conjugated enynes and aryl alkynes, which are precursors to more complex molecules. gold-chemistry.org

The general mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide. The copper cycle involves the formation of a copper(I) acetylide species, which then undergoes transmetalation with the palladium complex. Finally, reductive elimination from the palladium complex yields the desired alkynylated product and regenerates the active Pd(0) catalyst. libretexts.org

A typical procedure for a Sonogashira coupling involves reacting a halo-substituted 2-fluoroaniline (B146934) with an ethynyl source in the presence of a palladium catalyst, a copper(I) salt (such as cuprous iodide), and a base like triethylamine. google.com

To circumvent the challenges associated with using gaseous and volatile acetylene (B1199291), a common strategy is to employ a protected form of acetylene. chemicalbook.com Trimethylsilylacetylene (TMSA) is a widely used and commercially available reagent for this purpose. chemicalbook.comchemicalbook.com It serves as a stable, liquid source of the ethynyl group. chemicalbook.com The trimethylsilyl (B98337) (TMS) group acts as a protecting group for the terminal alkyne, preventing unwanted side reactions. nih.govgelest.com

The use of TMSA in Sonogashira couplings with aryl halides, such as 4-halo-2-fluoroaniline, proceeds efficiently to yield the corresponding trimethylsilyl-protected aryl acetylene. chemicalbook.comnih.gov For instance, the reaction of 3-bromo-4-fluoronitrobenzene (B1266112) with trimethylsilylacetylene, catalyzed by tetrakis(triphenylphosphine)palladium(0) and cuprous iodide in triethylamine, yields ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane. google.com Subsequent reduction of the nitro group provides 4-fluoro-3-((trimethylsilyl)ethynyl)aniline (B8794209). google.com

Reactant 1Reactant 2CatalystCo-catalystSolventProductYieldReference
3-Bromo-4-fluoronitrobenzeneTrimethylsilylacetyleneTetrakis(triphenylphosphine)palladium(0)Cuprous IodideTriethylamine((2-Fluoro-5-nitrophenyl)ethynyl)trimethylsilane95% google.com
4-Alkyloxy-1-iodobenzeneTrimethylsilylacetyleneNot specifiedNot specifiedNot specified2-(4-(Alkyloxy)phenyl)ethynyltrimethylsilane74-96% researchgate.net

Desilylation Methods for Terminal Alkyne Formation

Following the successful coupling of the aryl halide with trimethylsilylacetylene, the TMS protecting group must be removed to generate the terminal alkyne. This desilylation step is typically achieved under mild conditions, ensuring the integrity of other functional groups within the molecule. nih.govgelest.com

Common reagents for desilylation include fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or bases such as potassium hydroxide (B78521) or potassium carbonate in a protic solvent like methanol (B129727). google.comresearchgate.netresearchgate.net For example, treating 4-fluoro-3-((trimethylsilyl)ethynyl)aniline with potassium hydroxide in methanol at room temperature effectively removes the TMS group to afford 3-ethynyl-4-fluoroaniline. google.com Similarly, TBAF in tetrahydrofuran (B95107) is also a standard method for this transformation. researchgate.net

Starting MaterialReagentSolventProductYieldReference
4-Fluoro-3-((trimethylsilyl)ethynyl)anilinePotassium HydroxideMethanol3-Ethynyl-4-fluoroaniline88% google.com
2-(4-(Alkyloxy)phenyl)ethynyltrimethylsilaneTetrabutylammonium Fluoride (TBAF)Tetrahydrofuran (THF)2-(4-(Alkyloxy)phenyl)acetyleneNot specified researchgate.net

Approaches to Fluoroaniline Core Synthesis Relevant to Ethynyl Substitution

The synthesis of 4-ethynyl-2-fluoroaniline necessitates a fluoroaniline core that is appropriately functionalized at the 4-position for the subsequent ethynylation reaction. This is typically achieved by introducing a halogen, such as iodine or bromine, at this position.

Precursor Functionalization (e.g., Iodination, Bromination)

The regioselective halogenation of 2-fluoroaniline is a crucial step in preparing the necessary precursor for the Sonogashira coupling.

Iodination: The iodination of 2-fluoroaniline can be accomplished using various iodinating agents. orgsyn.org One effective method involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis acid, such as silver(I) triflimide, in a solvent like dichloromethane. acs.orgacs.org This method generally provides good yields and high regioselectivity for the para-isomer. acs.org For instance, the reaction of 2-fluoroaniline with NIS and a silver catalyst can yield 2-fluoro-4-iodoaniline. acs.org

Bromination: The bromination of 2-fluoroaniline can also be achieved with high regioselectivity for the 4-position. google.com Using a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in dimethylformamide (DMF) at low temperatures (-34°C to -23°C) provides high yields of 4-bromo-2-fluoroaniline (B1266173). google.com Another approach involves the use of bromine and a quaternary ammonium (B1175870) bromide catalyst in an inert solvent, which also results in high yields and selectivity. google.com A copper(II) sulfate-catalyzed bromination using sodium bromide and sodium persulfate in an acetonitrile-water mixture has also been reported to produce 4-bromo-2-fluoroaniline. thieme-connect.com

Starting MaterialReagent(s)SolventProductYieldReference
2-FluoroanilineN-Iodosuccinimide, Silver(I) triflimideDichloromethane2-Fluoro-4-iodoanilineNot specified acs.orgacs.org
2-Fluoroaniline1,3-Dibromo-5,5-dimethylhydantoinDimethylformamide4-Bromo-2-fluoroanilineHigh google.com
2-FluoroanilineBromine, Quaternary ammonium bromideInert solvent4-Bromo-2-fluoroanilineHigh google.com
2-FluoroanilineNaBr, Na₂S₂O₈, CuSO₄·5H₂OAcetonitrile/Water4-Bromo-2-fluoroaniline63% thieme-connect.com

Reduction of Nitrobenzene (B124822) Intermediates

The synthesis of anilines through the reduction of their corresponding nitroaromatic precursors is a fundamental transformation in organic chemistry. This method is applicable to the synthesis of this compound from a suitable nitrobenzene intermediate, such as 1-ethynyl-2-fluoro-4-nitrobenzene. A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups within the molecule. researchgate.netorganic-chemistry.org

The ethynyl group is sensitive to some reduction conditions, necessitating a careful selection of reagents to ensure its preservation. Common methods for the reduction of nitroarenes that are generally compatible with alkyne functionalities include catalytic hydrogenation with specific catalysts (e.g., Pd/C) under controlled conditions, or chemical reduction using reagents like tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or sodium dithionite (B78146) (Na₂S₂O₄). researchgate.net For instance, the reduction of nitrophenylacetylenes using reagents like Fe/HCl or SnCl₂ has been documented to yield the corresponding amino-alkyne products. researchgate.net

In a broader context, various metal-based systems are effective for nitro group reduction with high chemoselectivity. A well-defined iron-based catalyst, for example, utilizes formic acid as a reducing agent to convert a wide range of nitroarenes to their respective anilines under mild, base-free conditions. organic-chemistry.org Similarly, manganese(II)-NNO pincer complexes have been shown to catalyze the hydrosilylation of nitroarenes efficiently. organic-chemistry.org Metal-free approaches have also been developed, such as using tetrahydroxydiboron (B82485) in water, which can reduce aromatic nitro compounds with good functional group tolerance. organic-chemistry.org

While a direct, specific protocol for the reduction of 1-ethynyl-2-fluoro-4-nitrobenzene is not detailed in the provided sources, the general methodologies for reducing substituted nitroaromatics can be adapted. For example, the reduction of 4-fluoronitrobenzene to 4-fluoroaniline (B128567) has been successfully achieved using Mo(CO)₆ and DBU in ethanol (B145695) under microwave irradiation. researchgate.net

Table 1: General Methods for Nitroarene Reduction

Reducing System Substrate Example Product Example Key Features Reference
Fe/HCl or SnCl₂ 1-Ethynyl-2-nitrobenzene 2-Ethynylaniline (B1227618) Standard reagents for nitro reduction. researchgate.net
Mo(CO)₆ / DBU / EtOH 4-Fluoronitrobenzene 4-Fluoroaniline Microwave-assisted, rapid reduction. researchgate.net
Iron-based catalyst / HCOOH General Nitroarenes General Anilines Mild, base-free transfer hydrogenation. organic-chemistry.org
Mn(II)-NNO pincer complex General Nitroarenes General Anilines Solvent-free hydrosilylation. organic-chemistry.org
B₂(OH)₄ / H₂O General Nitroarenes General Anilines Metal-free, chemoselective reduction. organic-chemistry.org

Enantioselective Synthesis of Derivatives Incorporating Ethynyl-Fluoroaniline Frameworks

The this compound scaffold is a valuable component in the synthesis of complex, high-value molecules, particularly in the development of pharmaceuticals. Achieving stereocontrol in these syntheses is often critical for biological activity. Enantioselective methods, such as biocatalytic desymmetrization and asymmetric hydrogenation, are powerful tools for creating chiral centers with high precision in molecules containing this framework. nih.govsemanticscholar.orgresearchgate.net

Biocatalytic Desymmetrization Strategies

Biocatalysis offers a green and highly selective approach to creating chiral molecules. One prominent strategy is the desymmetrization of a prochiral or meso-compound, where an enzyme selectively modifies one of two identical functional groups, thereby inducing chirality. mdpi.com

This strategy has been successfully applied in the enantioselective synthesis of 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), a potent anti-HIV agent. nih.govresearchgate.net Although the final product contains a 2-fluoroadenine (B1664080) moiety instead of a 2-fluoroaniline, the principles are directly relevant to creating stereocenters in related structures. The key step in this synthesis involves the construction of the fully substituted 4'-carbon stereocenter. This was achieved through the biocatalytic desymmetrization of an achiral glycerol (B35011) derivative, 2-hydroxy-2-((triisopropylsilyl)ethynyl)propane-1,3-diyl diacetate. nih.govresearchgate.net An enzyme, specifically a lipase, selectively hydrolyzes one of the two acetate (B1210297) groups, leading to a chiral monoacetate with high enantiomeric excess. This enzymatic process proved to be robust and economical for establishing the crucial stereocenter. lookchem.com

Table 2: Biocatalytic Desymmetrization in EFdA Synthesis

Substrate Enzyme Type Transformation Key Outcome Reference
2-hydroxy-2-((triisopropylsilyl)ethynyl)propane-1,3-diyl diacetate Lipase Enantioselective hydrolysis of one acetate group Formation of a chiral monoacetate, establishing the C4' stereocenter with high enantiomeric excess. nih.govresearchgate.net

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, allowing for the enantioselective reduction of prochiral double bonds (C=C, C=O, C=N) to create chiral centers. This technique is particularly relevant for synthesizing derivatives of the ethynyl-fluoroaniline framework. semanticscholar.org

In the synthesis of EFdA, after the creation of the C4' stereocenter via biocatalysis, a Noyori-type asymmetric transfer hydrogenation was employed to control the stereochemistry of the 3'-hydroxyl group. nih.govresearchgate.net This reaction involved the highly selective reduction of a β-ketoester intermediate, guided by a chiral ruthenium catalyst, to install the hydroxyl group with the correct stereoconfiguration. The use of high-throughput experimentation (HTE) was instrumental in identifying the optimal catalyst for this transformation. lookchem.com

Another application involves the asymmetric hydrogenation of activated exocyclic olefins. semanticscholar.org For instance, itaconimides, which can be synthesized from propargylic alcohols and anilines like 4-fluoroaniline, possess an activated exocyclic double bond amenable to asymmetric hydrogenation. semanticscholar.orgnih.gov This reaction provides a pathway to chiral succinimide (B58015) derivatives, which are valuable intermediates in drug development. The use of chiral catalysts, often based on rhodium or iridium, can achieve high enantioselectivity in the reduction of the C=C bond. semanticscholar.orgrsc.org

Table 3: Asymmetric Hydrogenation in the Synthesis of Ethynyl-Fluoroaniline Derivatives

Substrate Type Reaction Catalyst Type Product Type Key Feature Reference
β-Ketoester intermediate (for EFdA) Asymmetric Transfer Hydrogenation Noyori-type Ruthenium catalyst Chiral β-hydroxyester Controls stereochemistry of the 3'-hydroxyl group. nih.govresearchgate.net
Itaconimide (from 4-fluoroaniline) Asymmetric Hydrogenation Chiral Rhodium or Iridium complexes Chiral Succinimide derivative Enantioselective reduction of an exocyclic C=C bond. semanticscholar.orgnih.gov

Reaction Mechanisms and Reactivity Studies of the Ethynyl Fluoroaniline Moiety

Chemical Transformations Involving the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a hub of reactivity, participating in a variety of transformations that are fundamental to organic synthesis.

The addition of water across the ethynyl triple bond, known as hydration, is a classic transformation that converts terminal alkynes into methyl ketones. jove.comchemistrysteps.com For 4-Ethynyl-2-fluoroaniline, this reaction yields the corresponding acetophenone (B1666503) derivative, 1-(4-amino-3-fluorophenyl)ethanone. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, often with the addition of a mercuric salt (e.g., mercuric sulfate) to increase the rate of reaction, as alkynes are generally less reactive towards hydration than alkenes. jove.comlumenlearning.comlibretexts.org

The mechanism proceeds via Markovnikov's rule, where the initial protonation of the alkyne occurs at the terminal carbon, leading to the formation of a more stable vinyl carbocation on the internal carbon. chemistrysteps.comlumenlearning.com Nucleophilic attack by a water molecule on this carbocation, followed by deprotonation, results in an enol intermediate. lumenlearning.com This enol is unstable and rapidly tautomerizes to the more stable keto form, yielding the final ketone product. jove.comlumenlearning.com

Table 1: Hydration of this compound

ReactantReagentsProductReaction Type
This compoundH₂O, H₂SO₄, HgSO₄1-(4-amino-3-fluorophenyl)ethanoneAcid-Catalyzed Hydration

The ethynyl and aniline (B41778) functionalities within the same molecule make this compound a prime candidate for constructing heterocyclic systems, most notably quinolines. Quinolines are prevalent in natural products and pharmaceuticals and can be synthesized through various methods involving alkynes and anilines. nih.govnih.gov

One major strategy is the use of this compound as a component in multicomponent reactions. rsc.org For instance, in copper-catalyzed three-component reactions, an aniline, an aldehyde, and an alkyne can assemble to form a substituted quinoline (B57606). nih.govrsc.org In such a scheme, this compound would serve as the alkyne component.

Another powerful method is the electrophilic cyclization of alkynes that have a nearby nucleophilic center. nih.govacs.org While this is often described for N-alkynyl anilines, the core concept of intramolecular attack can be applied. After a preliminary reaction, such as N-alkylation or acylation of the amine, the molecule can be activated for an intramolecular cyclization where the aniline nitrogen or the aromatic ring attacks the activated triple bond. acs.orgmdpi.com The substitution pattern, including the electron-withdrawing fluoro group, can play a critical role in the regioselectivity of the cyclization. acs.org

Table 2: Selected Quinoline Synthesis Strategies

Reaction NameComponentsCatalyst/ReagentRole of this compound
Combes Quinoline Synthesis AnalogueThis compound, β-diketoneAcid catalystAniline source
Friedländer AnnulationAn o-aminoaryl ketone (from hydration of this compound) and a compound with an α-methylene groupBase or Acid catalystPrecursor to the amino ketone
Multi-component ReactionAniline, Aldehyde, this compoundCopper or other metal catalystAlkyne source

The ethynyl group in this compound exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile depending on the reaction conditions. alfa-chemistry.com

Nucleophilic Character: The π-electrons of the triple bond make the ethynyl group inherently nucleophilic. jove.com This is most prominently exploited in metal-catalyzed cross-coupling reactions. In the Sonogashira coupling, the terminal alkyne is typically deprotonated with a base in the presence of a copper(I) co-catalyst to form a copper acetylide. This species then acts as the nucleophile, coupling with an aryl or vinyl halide in a palladium-catalyzed cycle to form a new carbon-carbon bond.

Electrophilic Character: While less common, the ethynyl group can be induced to act as an electrophile. The presence of the electron-withdrawing fluorine atom on the aniline ring can slightly enhance the electrophilicity of the alkyne. alfa-chemistry.com More significantly, the triple bond can be activated toward nucleophilic attack by coordinating with an electrophilic species, such as a halogen (e.g., ICl, Br₂) or a metal cation (e.g., Hg²⁺). nih.govmdpi.com In these cases, the electrophile adds to the triple bond, forming a reactive intermediate that is then susceptible to attack by a nucleophile, as seen in the electrophile-promoted cyclization reactions to form quinolines. mdpi.com

Reactivity of the Aniline Amine Functionality

The primary amine group (–NH₂) of the aniline moiety is a key functional handle, characterized by its nucleophilicity and its ability to undergo condensation reactions.

The primary amine of this compound readily reacts with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. nih.govmasterorganicchemistry.com This reaction is of great importance as imines are versatile intermediates in organic synthesis. nih.gov

The formation of an imine is a reversible process that involves the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. masterorganicchemistry.com The reaction is typically catalyzed by a mild acid, which protonates the carbonyl oxygen to make the carbonyl carbon more electrophilic and later facilitates the elimination of water by converting the hydroxyl group of the carbinolamine into a better leaving group (H₂O). operachem.com To drive the equilibrium towards the imine product, water is usually removed from the reaction mixture, for example, by using a Dean-Stark apparatus or dehydrating agents. operachem.com The reactivity of this compound in this context is analogous to other substituted anilines. nih.gov

Table 3: Imine Formation with this compound

Carbonyl CompoundConditionsProduct Type
BenzaldehydeAcid catalyst (e.g., p-TsOH), Toluene, Heat (with water removal)N-(4-ethynyl-2-fluorobenzylidene)aniline
AcetoneAcid catalyst, HeatN-(1-(4-ethynyl-2-fluorophenyl)ethylidene)amine
CyclohexanoneAcid catalyst, HeatN-(cyclohexylidene)-4-ethynyl-2-fluoroaniline

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amine group, allowing it to participate in a variety of bond-forming reactions, including acylation and alkylation.

Acylation: The amine can be readily acylated by reacting with acylating agents such as acyl chlorides, acid anhydrides, or activated esters to form amides. escholarship.org For example, reacting this compound with a reagent like pivaloyl chloride or acetyl chloride in the presence of a base would yield the corresponding N-acylated product. google.com This reaction is often used to protect the amine functionality during other transformations.

Alkylation: The amine can also act as a nucleophile to attack alkyl halides or other electrophilic carbon centers, leading to N-alkylation. This reaction can produce secondary or tertiary amines, though controlling the degree of alkylation can be challenging. The nucleophilicity of the amine in this compound is modulated by the electronic effects of the ring substituents. The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, which decreases the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to unsubstituted aniline. dur.ac.uk This deactivation, however, does not prevent the amine from participating in these fundamental nucleophilic reactions under appropriate conditions.

Table 4: Representative Nucleophilic Reactions of the Amine Group

Reaction TypeReagentConditionsProduct Class
N-AcylationAcetyl chlorideBase (e.g., Pyridine (B92270) or Triethylamine)N-(4-ethynyl-2-fluorophenyl)acetamide
N-AlkylationMethyl iodideBase (e.g., K₂CO₃)N-methyl-4-ethynyl-2-fluoroaniline
Sulfonylationp-Toluenesulfonyl chlorideBase (e.g., Pyridine)N-(4-ethynyl-2-fluorophenyl)-4-methylbenzenesulfonamide

Influence of Fluorine Substitution on Aromatic Ring Reactivity

The presence of a fluorine atom at the C-2 position, adjacent to the amino group, significantly modulates the reactivity of the aromatic ring. Fluorine, being the most electronegative element, exerts a strong influence through both inductive and resonance effects, which in turn affects the kinetics and regioselectivity of substitution reactions.

In an electrophilic aromatic substitution (EAS) reaction, the position of an incoming electrophile is determined by the combined influence of the substituents already present on the benzene (B151609) ring. wikipedia.org For this compound, three distinct functional groups—amino (-NH2), fluoro (-F), and ethynyl (-C≡CH)—vie for electronic control.

Amino Group (-NH2): Located at C-1, the amino group is a powerful activating group. pressbooks.pub Its nitrogen atom possesses a lone pair of electrons that it donates into the aromatic π-system through resonance (a +M effect). This significantly increases the electron density of the ring, particularly at the positions ortho (C-2, C-6) and para (C-4) to it, making the molecule more nucleophilic and thus more reactive towards electrophiles than benzene itself. Consequently, the amino group is a strong ortho-, para-director. pressbooks.pubuci.edu

Ethynyl Group (-C≡CH): The ethynyl group at C-4 is generally considered a weakly deactivating group. The sp-hybridized carbon atoms of the alkyne are more electronegative than sp2-hybridized carbons of the ring, leading to a modest inductive electron withdrawal. It typically directs incoming electrophiles to the meta positions (C-2, C-6).

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

SubstituentPositionInductive Effect (-I/+I)Resonance Effect (+M/-M)Overall Effect on ReactivityDirecting Influence
-NH2C-1-I (Weak)+M (Strong)Strongly ActivatingOrtho, Para
-FC-2-I (Strong)+M (Weak)Weakly DeactivatingOrtho, Para
-C≡CHC-4-I (Weak)-M (Weak)Weakly DeactivatingMeta

The electronic nature of the fluorine substituent directly impacts the rate (kinetics) and outcome (selectivity) of reactions involving the aromatic ring.

Effects on Selectivity: The electronic effects are the basis for the high regioselectivity observed. The dominant resonance donation from the amino group creates sites of high electron density at C-6 and C-4. The fluorine atom's inductive withdrawal is most potent at the adjacent C-3 position, making it less favorable for electrophilic attack compared to C-5. wikipedia.org This electronic "push" from the amino group and "pull" from the fluorine atom work in concert to make the C-6 position the most electronically rich and sterically accessible unsubstituted site, leading to a high degree of selectivity for substitution at this position. Studies on the nucleophilic substitution reactions of other substituted anilines have quantified these electronic influences, often using Hammett plots, which show a strong dependence of reaction rates on the electronic nature of the substituents. unilag.edu.ng

Investigating Intramolecular Reaction Pathways

The juxtaposition of nucleophilic (amino) and reactive (ethynyl) functional groups within the same molecule makes this compound a candidate for intramolecular reactions, particularly cyclizations to form heterocyclic structures.

Research into this area often focuses on related isomers, such as 2-alkynylanilines, which are well-established precursors for the synthesis of indoles, a core structure in many pharmaceuticals and natural products. mdpi.comorganic-chemistry.org These transformations are typically mediated by transition metal catalysts (e.g., gold, palladium, indium) or Brønsted acids, which activate the alkyne toward nucleophilic attack by the aniline nitrogen. mdpi.comorganic-chemistry.orgbeilstein-journals.org For instance, gold-catalyzed reactions of 2-alkynylanilines can lead to fluorinated indoles through a tandem cycloisomerization/fluorination process. beilstein-journals.orgresearchgate.net Palladium catalysis is also widely used for the intramolecular cyclization of alkynes to form various heterocyclic systems, including indoles. organic-chemistry.orgencyclopedia.pub

Furthermore, iodine-mediated electrophilic cyclization is another known pathway for constructing heterocyclic rings from molecules containing alkynes. researchgate.net In such a reaction, an electrophilic iodine species could activate the ethynyl group, potentially leading to a subsequent intramolecular attack from the aniline ring, although the regiochemistry makes a simple cyclization challenging without prior functionalization or rearrangement. While direct studies on the intramolecular cyclization of this compound are not extensively reported, the rich chemistry of its constituent functional groups and related isomers marks it as a molecule of significant interest for the synthesis of novel heterocyclic compounds.

Spectroscopic and Structural Elucidation Studies of 4 Ethynyl 2 Fluoroaniline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy is fundamental in confirming the identity and purity of 4-ethynyl-2-fluoroaniline. The spectrum displays characteristic signals for each type of proton within the molecule. The aromatic protons typically appear as a multiplet in the range of 6.2-7.0 ppm. The two amine (-NH₂) protons present as a broad singlet around 3.6 ppm, and the acetylenic proton (-C≡CH) shows a distinct singlet at approximately 3.25 ppm. google.com The integration of these signals corresponds to the number of protons in each environment, further validating the structure.

For a derivative, 4-fluoro-2,6-bis((trimethylsilyl)ethynyl)aniline, the ¹H NMR spectrum in CDCl₃ shows a doublet for the two aromatic protons at δ 6.99-6.97 ppm with a coupling constant (J) of 8.76 Hz. rsc.org The amine protons appear as a singlet at δ 4.67 ppm, and the trimethylsilyl (B98337) (TMS) protons give a sharp singlet at δ 0.26 ppm, integrating to 18 protons. rsc.org

Interactive Data Table: ¹H NMR Data for this compound and a Derivative

CompoundSolventProton TypeChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Reference
This compoundCDCl₃-d₆Aromatic6.2-7.0m3H- google.com
Amine (-NH₂)3.6br s2H- google.com
Acetylenic (-C≡CH)3.25s1H- google.com
4-fluoro-2,6-bis((trimethylsilyl)ethynyl)anilineCDCl₃Aromatic6.99-6.97d2H8.76 rsc.org
Amine (-NH₂)4.67s2H- rsc.org
Trimethylsilyl (-Si(CH₃)₃)0.26s18H- rsc.org

Carbon (¹³C) NMR for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides invaluable information about the carbon framework of the molecule. oregonstate.edu In the ¹³C NMR spectrum of a related compound, 4-fluoro-2,6-bis((trimethylsilyl)ethynyl)aniline, the carbon attached to the fluorine atom appears as a doublet at δ 154.72-152.85 ppm with a large coupling constant of 235.7 Hz, characteristic of a direct C-F bond. rsc.org The other aromatic carbons also show splitting due to coupling with the fluorine atom. The ethynyl (B1212043) carbons appear at δ 101.51 and 100.29 ppm, while the TMS carbons are observed at δ 0.11 ppm. rsc.org This detailed information helps in unambiguously assigning each carbon atom in the molecule.

Interactive Data Table: ¹³C NMR Data for 4-fluoro-2,6-bis((trimethylsilyl)ethynyl)aniline

Carbon TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
C-F154.72-152.85d235.7 rsc.org
C-NH₂146.82s- rsc.org
Aromatic CH119.34d23.9 rsc.org
Aromatic C108.05d9.7 rsc.org
Ethynyl C101.51s- rsc.org
Ethynyl C100.29s- rsc.org
Trimethylsilyl (-Si(CH₃)₃)0.11s- rsc.org

Fluorine (¹⁹F) NMR for Fluorine Environment Elucidation

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for probing the local environment of the fluorine atom. huji.ac.il For 4-fluoro-2,6-bis((trimethylsilyl)ethynyl)aniline, the ¹⁹F NMR spectrum in CDCl₃ shows a triplet at δ -130.75 ppm with a coupling constant of 8.73 Hz. rsc.org This triplet arises from the coupling of the fluorine atom with the two adjacent aromatic protons. The chemical shift and coupling pattern are highly diagnostic for the substitution pattern on the fluorinated aromatic ring. researchgate.net

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. youtube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, a COSY spectrum would show correlations between the coupled aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs. columbia.edu This experiment is crucial for assigning the protonated carbons in the ¹³C NMR spectrum. For instance, the aromatic proton signals would show cross-peaks with their directly attached carbon signals in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range (typically 2-4 bonds) correlations between protons and carbons. columbia.edu This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For example, the acetylenic proton in this compound would show HMBC correlations to the two ethynyl carbons and to the aromatic carbon to which the ethynyl group is attached. researchgate.net

Variable Temperature NMR for Conformational Dynamics

Variable temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes or restricted rotation within a molecule. nih.gov For derivatives of this compound, VT-NMR could be used to study the rotation around the C-N bond of the aniline (B41778) group or the dynamics of larger substituents. Changes in the NMR spectrum, such as the broadening or sharpening of signals as the temperature is varied, can be analyzed to determine the energy barriers for these processes.

Hydrogen-Deuterium Exchange Studies for Amine Protons

Hydrogen-deuterium (H/D) exchange studies are a simple yet effective way to identify labile protons, such as those of the amine group. nih.govnsf.gov By adding a few drops of deuterium (B1214612) oxide (D₂O) to the NMR sample of this compound and re-acquiring the ¹H NMR spectrum, the signal corresponding to the -NH₂ protons will decrease in intensity or disappear completely due to exchange with deuterium. This confirms the assignment of the amine proton signal and provides information about its solvent accessibility. frontiersin.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important technique for identifying the characteristic functional groups within a molecule. In this compound, the IR spectrum will exhibit distinct absorption bands corresponding to the vibrations of its specific bonds. fiveable.me

Key functional groups and their expected IR absorption ranges are:

N-H stretch: The amine group (NH₂) typically shows one or two sharp bands in the region of 3300-3500 cm⁻¹. The presence of two bands is due to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C≡C stretch: The ethynyl group's carbon-carbon triple bond gives rise to a sharp, and often weak, absorption band in the 2100-2140 cm⁻¹ region.

≡C-H stretch: The terminal alkyne C-H bond shows a sharp and strong absorption peak around 3300 cm⁻¹.

C-F stretch: The carbon-fluorine bond is characterized by a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹. wpmucdn.com

Aromatic C-H stretch: These absorptions appear above 3000 cm⁻¹. libretexts.org

Aromatic C=C stretch: The carbon-carbon double bonds within the benzene (B151609) ring result in several absorption bands in the 1400-1600 cm⁻¹ range. libretexts.orgnih.gov

In a study of 2-((2-bromophenyl)ethynyl)-4-fluoroaniline, a related derivative, the IR spectrum showed characteristic peaks at 3306 and 3185 cm⁻¹ for the N-H stretches, 2199 cm⁻¹ for the C≡C stretch, and 1626 and 1492 cm⁻¹ for the aromatic C=C stretches, which aligns with the expected values. rsc.org Similarly, other aniline derivatives exhibit characteristic IR bands for their respective functional groups. nih.govbeilstein-journals.orgrsc.org

Table 1: Characteristic IR Absorption Peaks for this compound

Functional Group Vibration Position (cm⁻¹) Intensity
Amine N-H stretch 3300-3500 Medium-Strong
Alkyne C≡C stretch 2100-2140 Weak-Medium
Alkyne ≡C-H stretch ~3300 Strong, Sharp
Aromatic C-H stretch >3000 Variable
Aromatic C=C stretch 1400-1600 Medium
Aryl Halide C-F stretch 1000-1400 Strong

Data compiled from various sources. fiveable.mewpmucdn.comlibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound (C₈H₆FN), the expected exact mass can be calculated using the most abundant isotopes of each element. The ability of HRMS to provide an observed mass with a high degree of accuracy (typically to within a few parts per million) allows for the unambiguous confirmation of the elemental composition. mdpi.com

In the analysis of various substituted aniline derivatives, HRMS has been successfully employed to confirm their molecular formulas. For instance, in the synthesis of 2-substituted aniline pyrimidine (B1678525) derivatives, HRMS was used to verify the elemental composition of the products. mdpi.com Similarly, studies on other aniline derivatives have relied on HRMS to confirm the successful synthesis of the target molecules. rsc.orgbeilstein-journals.orgrsc.orgrsc.org

Table 2: HRMS Data for a Representative Aniline Derivative

Compound Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
2-((2-Bromophenyl)ethynyl)-4-fluoroaniline C₁₄H₉BrFN 289.9975 289.9980

Data from a study on a related aniline derivative. rsc.org

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Single Crystal X-ray Diffraction for Precise Bond Parameters and Conformation

Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, which are essential for understanding the molecule's conformation.

For this compound and its derivatives, single crystal X-ray diffraction can reveal how the substituents on the aniline ring influence its geometry. The planarity of the aniline ring, the orientation of the ethynyl and fluoro groups, and the conformation of the amine group can all be precisely determined. acs.org Studies on similar fluorinated aromatic compounds have utilized this technique to understand the impact of fluorine substitution on molecular structure. acs.org

While a specific crystal structure for this compound was not found in the search results, the crystal structures of numerous aniline derivatives have been reported, providing insights into the expected structural features. nih.govresearchgate.net For instance, the crystal structure of 2,6-bisethynyl-4-fluoroaniline has been determined, offering a reference for the conformation of a related molecule. rsc.org

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions dictate the supramolecular architecture and influence the physical properties of the solid.

For this compound, several types of intermolecular interactions are expected to play a role in its crystal packing:

Hydrogen Bonding: The amine group (N-H) can act as a hydrogen bond donor, while the fluorine atom and the π-system of the ethynyl group and aromatic ring can act as hydrogen bond acceptors.

π-π Stacking: The aromatic rings can stack on top of each other, leading to stabilizing π-π interactions.

Halogen Bonding: Although fluorine is not a typical halogen bond donor, C-F···π and other weak interactions involving fluorine can occur. mdpi.com

The presence of the fluorine atom can significantly influence these interactions. numberanalytics.com Fluorine's high electronegativity can lead to dipole-dipole interactions and can also affect the hydrogen bonding capabilities of the molecule. acs.orgrsc.org The analysis of crystal packing in fluorinated compounds often reveals complex networks of these interactions. researchgate.netmdpi.com Tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. nih.gov

Other Advanced Analytical Techniques

Beyond the core techniques of IR, MS, and X-ray crystallography, other advanced analytical methods can provide further insights into the properties of this compound and its derivatives.

Circular Dichroism (CD) Spectroscopy: For chiral derivatives of this compound, CD spectroscopy would be invaluable. This technique measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformation of chiral molecules in solution. ysu.amacs.orgsci-hub.sersc.org The chiroptical properties are highly sensitive to the molecular structure and can be used to study binding events and conformational changes. rsc.orgresearchgate.net

Atomic Force Microscopy (AFM): AFM is a powerful surface imaging technique that can be used to study the morphology of thin films and self-assembled monolayers of this compound derivatives on a substrate. usu.eduusu.edu It can provide information on molecular organization, domain sizes, and surface roughness at the nanoscale. cambridge.orgacs.orgacs.org This is particularly relevant for applications in organic electronics and materials science where the surface architecture is crucial.

Computational and Theoretical Investigations of 4 Ethynyl 2 Fluoroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. mdpi.comrsc.org By calculating the electron density, DFT methods can predict a wide range of molecular characteristics, from geometric parameters to reactivity indices. For 4-Ethynyl-2-fluoroaniline, DFT calculations at levels such as B3LYP with a 6-311++G(d,p) basis set are employed to elucidate its fundamental chemical nature. mdpi.com

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. researchgate.net This process finds the coordinates that correspond to the minimum energy on the potential energy surface. For aniline (B41778) and its derivatives, substituents on the benzene (B151609) ring can influence bond lengths and angles. chemrxiv.org In this compound, the presence of the fluorine atom and the ethynyl (B1212043) group is expected to cause slight distortions in the benzene ring from a perfect hexagon. researchgate.net

Conformational analysis further explores the different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. The rotation of the amino (-NH2) group relative to the phenyl ring is a key conformational feature in aniline derivatives. umanitoba.ca Theoretical calculations can determine the energy barriers between different conformers. umanitoba.ca

Table 1: Illustrative Optimized Geometric Parameters for this compound (Based on DFT Calculations of Similar Aniline Derivatives) Note: This table presents hypothetical, yet realistic, data based on computational studies of related aniline molecules to illustrate the expected structural parameters.

ParameterBond/AngleExpected Value
Bond Length (Å)C-C (aromatic)1.39 - 1.41
C-N~1.40
C-F~1.36
C≡C~1.21
C-H (ethynyl)~1.06
Bond Angle (°)C-C-C (aromatic)118 - 121
C-C-N~120
C-C-F~120
Dihedral Angle (°)F-C-C-N~0 or ~180

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. chemrxiv.orgacadpubl.eu A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. chemrxiv.orgthaiscience.info

In substituted anilines, the distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the aniline ring and the amino group, reflecting its nucleophilic character. The LUMO would likely be distributed across the aromatic system, including the electron-withdrawing ethynyl group.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap (Based on DFT studies of Fluoroaniline (B8554772) Derivatives) Note: Values are illustrative and based on data for related compounds like p-fluoroaniline to demonstrate the concept.

OrbitalEnergy (eV)
HOMO-5.3 to -7.3
LUMO-1.2 to -3.2
Energy Gap (ΔE) ~4.1 to 5.2

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgjmaterenvironsci.com The MEP map displays different potential values on the electron density surface, typically color-coded. acadpubl.eu

Red/Yellow Regions: Indicate electron-rich areas with a negative electrostatic potential, which are susceptible to electrophilic attack. chemrxiv.orgjmaterenvironsci.com

Blue Regions: Indicate electron-deficient areas with a positive electrostatic potential, which are favorable sites for nucleophilic attack. chemrxiv.orgjmaterenvironsci.com

Green Regions: Represent areas of neutral potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the amino group and the triple bond of the ethynyl group, highlighting these as key sites for electrophilic interaction. A positive potential (blue) would be expected around the hydrogen atoms of the amino group. thaiscience.infotci-thaijo.org

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including charge transfer and intermolecular delocalization effects. wikipedia.orgwisc.edu It examines interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). materialsciencejournal.orgwisc.edu The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer (ICT) and hyperconjugation. nih.gov

Table 3: Illustrative NBO Analysis - Major Donor-Acceptor Interactions Note: This table shows the types of intramolecular interactions that would be quantified in an NBO analysis of this compound.

Donor NBO (i)Acceptor NBO (j)Interaction TypeExpected Significance
LP (N)π* (C-C aromatic)n → πHigh
π (C-C aromatic)π (C-C aromatic)π → πHigh
LP (F)σ (C-C adjacent)n → σModerate
σ (C-H)σ (C-N adjacent)σ → σ*Low

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. chemrxiv.org

Chemical Potential (μ = -(I + A) / 2): Represents the "escaping tendency" of electrons.

Electrophilicity Index (ω = μ² / 2η): Measures the ability of a molecule to accept electrons. chemrxiv.org

Table 4: Calculated Global Reactivity Descriptors (Illustrative Values) Note: These values are calculated using the representative orbital energies from Table 2 to demonstrate the concept.

DescriptorFormulaIllustrative Value (eV)
Ionization Potential (I)-E_HOMO5.3 - 7.3
Electron Affinity (A)-E_LUMO1.2 - 3.2
Chemical Hardness (η)(I - A) / 22.05 - 2.6
Chemical Potential (μ)-(I + A) / 2-3.25 to -5.25
Electrophilicity Index (ω)μ² / 2η~2.0 - 5.3

Quantum Chemical Calculations for Intermolecular Interactions

Beyond the properties of a single molecule, quantum chemical calculations can be used to investigate how molecules interact with each other. These intermolecular interactions, such as hydrogen bonding and π-π stacking, are crucial in determining the physical properties of materials in the solid state and their behavior in solution.

For this compound, the amino group can act as a hydrogen bond donor (N-H), and the nitrogen, fluorine, and ethynyl π-system can act as hydrogen bond acceptors. DFT calculations can model these interactions in dimers or larger clusters to determine their geometry and binding energy. NBO analysis is also effective in characterizing the charge transfer associated with hydrogen bonding, for example, the interaction between a lone pair on a nitrogen or fluorine atom of one molecule and the antibonding σ* orbital of an N-H bond on another. nih.gov

Hydrogen Bonding Energetics and Geometries

Hydrogen bonding plays a crucial role in determining the molecular conformation and intermolecular interactions of this compound. The molecule contains both hydrogen bond donors (the amine N-H groups) and a potential, albeit weak, hydrogen bond acceptor (the fluorine atom).

Computational studies on similar ortho-substituted anilines, such as 2-fluoroaniline (B146934), suggest the potential for a weak intramolecular hydrogen bond of the N-H···F type. umanitoba.ca This interaction arises from the proximity of the amine and fluorine substituents on the aromatic ring. Theoretical calculations, often at the Density Functional Theory (DFT) level, are used to determine the energetics and geometry of such bonds.

The strength of a hydrogen bond involving an organic fluorine atom is a subject of considerable debate. Covalently bound fluorine is generally considered a very weak hydrogen bond acceptor due to its low basicity and tightly held lone pair electrons. nih.gov However, in specific structural contexts where a donor group is forced into close proximity, a weak, stabilizing interaction can occur. nih.gov For the N-H···F interaction in related fluoroanilines, computational models predict specific geometric parameters. umanitoba.canih.gov The interaction energy is highly sensitive to the donor-acceptor distance and the angle of approach. nih.gov While a full energetic profile for this compound is not available, data from analogous systems provide a strong basis for its predicted hydrogen bonding behavior.

Note: Data is generalized from studies on related organofluorine compounds.

In addition to intramolecular interactions, the N-H groups of the aniline moiety can participate in stronger intermolecular hydrogen bonds with suitable acceptor molecules in solution or in the solid state. The ethynyl group's terminal hydrogen can also act as a weak hydrogen bond donor, particularly with strong acceptors.

Halogen Bonding Analysis and Enhancement Mechanisms

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). This phenomenon is typically associated with heavier halogens like chlorine, bromine, and iodine. nih.gov The basis for this interaction is the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite the covalent bond. nih.gov

Fluorine, being the most electronegative element, generally does not form halogen bonds because it typically lacks a positive σ-hole. Its high electronegativity and the tendency of its electrons to remain close to the nucleus prevent the formation of an electrophilic region. nih.gov Therefore, the fluorine atom in this compound is not expected to act as a halogen bond donor.

Computational analyses, such as those mapping the molecular electrostatic potential (MEP), would confirm a region of negative potential around the fluorine atom, making it a potential (though very weak) halogen bond acceptor. However, its primary role in non-covalent interactions is more likely as a weak hydrogen bond acceptor or through steric and electrostatic repulsion. While some studies have explored attractive forces in F-F contacts, these are generally attributed to dispersion forces overcoming electrostatic repulsion rather than true halogen bonding. researchgate.net

Table 2: Comparison of Halogen Atoms as Halogen Bond Donors

Halogen Electronegativity (Pauling Scale) Polarizability (ų) Typical σ-hole Potential Halogen Bond Strength
Fluorine (F) 3.98 0.56 Negative Does not typically form
Chlorine (Cl) 3.16 2.18 Positive (can be weak) Weak to Moderate
Bromine (Br) 2.96 3.05 Positive Moderate to Strong
Iodine (I) 2.66 4.91 Strongly Positive Strong

This table illustrates the trend where decreasing electronegativity and increasing polarizability lead to stronger halogen bonds.

Mechanisms to enhance halogen bonding typically involve attaching the halogen to a strong electron-withdrawing group to increase the positive character of the σ-hole. ijres.org Given that fluorine does not participate, these mechanisms are not applicable to it as a donor.

Tetrel Bonding and Other Non-Covalent Interactions

Beyond hydrogen and halogen bonding, this compound can engage in other significant non-covalent interactions, including tetrel bonding and π-system interactions.

Tetrel Bonding: This is a non-covalent interaction involving an element from Group 14 (like carbon or silicon) acting as an electrophilic center. nih.govmdpi.com The σ-hole concept can be extended to tetrel atoms. While less common for carbon, a polarized C-X bond can create an electrophilic region on the carbon atom, allowing it to interact with a Lewis base. In this compound, the sp-hybridized carbon of the ethynyl group is part of a C-H bond, which is not sufficiently polarized to make it a strong tetrel bond donor. However, in derivatives where the terminal hydrogen is replaced by an electron-withdrawing group, this possibility could be explored computationally.

Other Non-Covalent Interactions: The aromatic ring and the ethynyl group are key features that facilitate other interactions:

π-π Stacking: The electron-rich benzene ring can stack with other aromatic systems, an interaction driven by a combination of electrostatic and dispersion forces.

C-H···π Interactions: The terminal hydrogen of the ethynyl group or hydrogens on the aromatic ring can interact with the face of another aromatic ring. These interactions are common in the crystal packing of aromatic compounds. researchgate.net

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between molecules into distinct physical components (electrostatics, exchange, induction, and dispersion) to quantify the contribution of each type of force. mdpi.com

Excited State Properties and Spectroscopy Simulations

Understanding the behavior of this compound upon absorption of light is crucial for applications in materials science and photochemistry. Computational methods are indispensable for simulating spectra and characterizing electronic excited states.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the electronic absorption spectra of molecules. nih.gov It provides information about vertical excitation energies (corresponding to absorption maxima), oscillator strengths (related to absorption intensity), and the nature of the electronic transitions involved (e.g., π → π, n → π). mdpi.com

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated system of the aniline ring and the ethynyl group. TD-DFT calculations can predict the wavelengths of these absorptions and identify the specific molecular orbitals involved in the transitions. For instance, the highest occupied molecular orbital (HOMO) would likely be localized on the aniline ring and amino group, while the lowest unoccupied molecular orbital (LUMO) would be distributed across the entire π-system. The primary absorption band would correspond to the HOMO → LUMO transition. chemrxiv.orgmdpi.com

Table 3: Hypothetical TD-DFT Output for this compound

Excited State Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Orbital Contribution
S1 ~3.9 ~318 > 0.1 HOMO → LUMO (π → π*)
S2 ~4.5 ~275 > 0.1 HOMO-1 → LUMO (π → π*)
S3 ~4.8 ~258 < 0.05 HOMO → LUMO+1 (π → π*)

Note: These are representative values based on calculations for similar aromatic amines and are intended for illustrative purposes.

These simulations help in interpreting experimental spectra and understanding how structural modifications would alter the optical properties of the molecule.

In addition to singlet excited states, molecules can also possess triplet states, where two electrons have parallel spins. In the absence of a magnetic field, the three sublevels of a triplet state (Mₛ = -1, 0, +1) are often not degenerate. This separation in energy is known as Zero-Field Splitting (ZFS). wikipedia.org

ZFS arises primarily from two effects: the magnetic dipole-dipole interaction between the two unpaired electrons (spin-spin coupling) and the interaction between the spin and orbital angular momenta (spin-orbit coupling). chemrxiv.org The magnitude of this splitting is described by the ZFS parameters, D and E.

D (Axial parameter): Measures the separation between the Mₛ = ±1 and Mₛ = 0 levels.

E (Rhombic parameter): Measures the splitting between the Mₛ = +1 and Mₛ = -1 levels.

Computational chemistry can predict these parameters for the lowest triplet state of this compound. nih.gov Such calculations are critical for understanding the magnetic properties of the molecule and its potential use in applications like organic light-emitting diodes (OLEDs) or as a spin probe in electron paramagnetic resonance (EPR) spectroscopy. The presence of the fluorine atom, while a relatively light element, can influence the spin-orbit coupling and thus subtly affect the ZFS parameters.

Table 4: Zero-Field Splitting Parameters

Parameter Description Physical Origin
D Describes the axial component of the magnetic anisotropy. Primarily spin-spin coupling.

| E | Describes the rhombic (non-axial) component of the magnetic anisotropy. | Spin-spin coupling in systems with less than C₃ symmetry. |

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting product selectivity, and calculating reaction rates. For this compound, theoretical studies can explore its reactivity in various chemical transformations.

The molecule has several reactive sites:

The Aromatic Ring: Susceptible to electrophilic aromatic substitution. The activating, ortho-para directing amino group and the deactivating, ortho-para directing fluorine atom create a complex substitution pattern.

The Amino Group: Can act as a nucleophile or a base.

The Ethynyl Group: Can undergo addition reactions (e.g., hydration, hydrogenation) or act as a nucleophile in its deprotonated (acetylide) form.

To predict the outcome of a reaction, computational chemists model the entire reaction coordinate. This involves:

Locating Reactants and Products: Optimizing the geometries and calculating the energies of the starting materials and final products.

Finding the Transition State (TS): The transition state is the highest energy point along the reaction pathway. Sophisticated algorithms are used to locate this first-order saddle point on the potential energy surface.

Calculating Activation Energy (Eₐ): The energy difference between the transition state and the reactants determines the reaction rate. A lower activation energy implies a faster reaction.

For example, in an electrophilic substitution reaction, calculations can determine whether the incoming electrophile will preferentially add to the position ortho or para to the amino group by comparing the activation energies for the different pathways. nih.gov These studies provide fundamental insights that can guide the synthesis and functionalization of this compound. rsc.org

Applications of 4 Ethynyl 2 Fluoroaniline in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Construction

The distinct reactivity of the ethynyl (B1212043) and amino moieties on the aniline (B41778) scaffold allows for its use in a variety of cyclization and coupling reactions to build elaborate molecular frameworks.

Synthesis of Substituted Quinazolines and Quinoline (B57606) Derivatives

The 2-ethynylaniline (B1227618) motif is a well-established precursor for the synthesis of quinoline and quinazoline (B50416) ring systems, which are core structures in many biologically active compounds. 4-Ethynyl-2-fluoroaniline fits this template, with the fluorine atom providing a tool to modulate the electronic properties and metabolic stability of the final product. researchgate.net

Various metal-catalyzed methods have been developed for the synthesis of these heterocycles. For instance, copper-catalyzed reactions of 2-ethynylanilines with benzonitriles can yield substituted quinazolines through a process involving C-C triple bond cleavage and the formation of new C-N and C-C bonds. organic-chemistry.org Similarly, palladium-catalyzed carbonylative cyclization or reactions with isonitriles provide routes to quinazolinones and related structures. The presence of the ethynyl group on the aniline allows it to participate in cyclization reactions, while the amine group serves as a key nitrogen source for the heterocyclic ring.

The synthesis of quinoline derivatives often involves condensation reactions. rsc.orgrsc.org For example, the Friedländer annulation, which is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, is a classic method for quinoline synthesis. rsc.org While this compound itself is not a 2-aminoaryl ketone, its ethynyl group can be readily converted to a methyl ketone via hydration, creating a suitable substrate for such cyclizations. Furthermore, multicomponent reactions utilizing anilines, alkynes, and other reagents under metal catalysis (e.g., Zn(OTf)₂) provide direct access to highly substituted quinolines. rsc.org

Table 1: Synthetic Routes to Quinolines and Quinazolines from Aniline Derivatives
Target HeterocycleGeneral MethodRole of this compoundCatalyst/Reagents Example
QuinazolineAnnulation of 2-ethynylaniline with nitrilesDirect reactant providing the benzene (B151609) ring and one nitrogen atom.Copper-catalysis, O₂ oxidant organic-chemistry.org
QuinolineMulticomponent reactionAniline component reacting with alkynes and other partners.Zn(OTf)₂ under microwave irradiation rsc.org
QuinolineFriedländer CondensationPrecursor to the required 2-aminoaryl ketone (via alkyne hydration).Acid or base catalysis
4-Anilinoquinazoline (B1210976)Nucleophilic substitutionServes as the "anilino" substituent on a pre-formed quinazoline core.Reaction with a 4-chloroquinazoline (B184009) ijcce.ac.ir

Incorporation into Nucleoside Analogs (e.g., EFdA)

The structural motifs of fluorine and ethynyl groups are critical features in modern antiviral drug design. A prominent example is Islatravir, also known as 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), a highly potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) for HIV. mdpi.comgoogle.comnih.gov EFdA's unique structure, featuring an ethynyl group at the 4′-position of the sugar ring and a fluorine atom at the 2-position of the adenine (B156593) base, confers its powerful anti-HIV activity. mdpi.com

It is important to clarify that this compound is not a direct synthetic precursor for the 2-fluoro-adenine base of EFdA, as the former is an aniline and the latter is a purine. However, the aniline's constituent parts—a fluoro-substituted aromatic ring and an ethynyl group—are of significant interest in the synthesis of other bioactive molecules, including novel nucleoside analogs. Aniline derivatives are used extensively in medicinal chemistry to construct a variety of heterocyclic scaffolds that can function as isosteres for natural nucleobases. The 4-ethynyl and 2-fluoro substitution pattern present in this compound makes it an attractive starting material for designing new antiviral agents that leverage the known benefits of these functional groups.

Table 2: Key Nucleoside Analogs with Ethynyl and Fluoro Moieties
Compound NameAbbreviationKey Structural FeaturesTherapeutic Target
4′-Ethynyl-2-fluoro-2′-deoxyadenosineEFdA (Islatravir)4'-ethynyl on sugar, 2-fluoro on adenine baseHIV Reverse Transcriptase mdpi.comnih.gov
4′-Ethynyl-2′-deoxyadenosineEdA4'-ethynyl on sugarInfluenza A Virus, HIV mdpi.comnih.gov

Development of Novel Functionalization Strategies

The presence of two distinct and highly reactive functional groups on the this compound scaffold allows for the development of diverse functionalization strategies.

Derivatization of the Ethynyl Group for Further Transformations

The terminal alkyne is one of the most versatile functional groups in organic chemistry, enabling a wide array of transformations. These reactions can be used to introduce new functional groups, build carbon-carbon bonds, or construct heterocyclic rings.

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction allows the ethynyl group to be coupled with aryl or vinyl halides, providing access to a vast range of substituted diarylalkynes and enynes. uni-rostock.de This is a powerful method for extending the molecular framework.

Click Chemistry: The ethynyl group is a perfect substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction with an organic azide (B81097) produces a stable 1,2,3-triazole ring, a common linker and pharmacophore in medicinal chemistry. beilstein-journals.org

Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne, catalyzed by mercury, gold, or ruthenium complexes, can generate a methyl ketone or an aldehyde, respectively. These carbonyl compounds are valuable intermediates for further reactions, such as condensations or reductions.

Carbometalation/Cyclization: The alkyne can participate in various metal-catalyzed cyclization reactions, such as intramolecular additions of nearby nucleophiles or formal cycloadditions, to generate complex polycyclic systems. scholaris.ca

Table 3: Common Transformations of the Ethynyl Group
Reaction TypeReagentsProductSignificance
Sonogashira CouplingAryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, BaseInternal AlkyneC-C bond formation, scaffold extension uni-rostock.de
CuAAC (Click Chemistry)Organic Azide, Cu(I) catalyst1,2,3-TriazoleLinker, pharmacophore synthesis beilstein-journals.org
Hydration (Markovnikov)H₂O, Acid, Hg(II) or Au(I) catalystMethyl KetoneIntroduction of a carbonyl group
HydrogenationH₂, Lindlar's catalyst or Pd/CAlkene or AlkaneSaturation of the triple bond

Chemical Modification of the Amine Functionality

The primary aromatic amine is a versatile nucleophile and a precursor to many other functional groups. Its reactivity can be harnessed to attach side chains, modulate basicity, or prepare for subsequent coupling reactions.

Acylation/Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amides and sulfonamides. This is a common strategy in medicinal chemistry to introduce specific side chains and to alter the electronic and physical properties of the molecule. nih.gov

N-Alkylation/Arylation: The amine can be alkylated or arylated through reductive amination or transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), respectively.

Diazotization: The primary amine can be converted into a diazonium salt using nitrous acid. This highly reactive intermediate can then be subjected to a variety of transformations, such as Sandmeyer reactions, to introduce halides (Cl, Br), cyano, or hydroxyl groups, effectively replacing the original amine functionality.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to substituted ureas and thioureas, which are important pharmacophores known for their hydrogen bonding capabilities. nih.gov

Table 4: Common Transformations of the Amine Functionality
Reaction TypeReagentsProductSignificance
AcylationAcyl Chloride or Anhydride, BaseAmideIntroduce side chains, modify properties nih.gov
Urea FormationIsocyanateUreaPharmacophore synthesis nih.gov
Diazotization/SandmeyerNaNO₂, H⁺; then CuX (X=Cl, Br, CN)Aryl Halide/NitrileFunctional group interconversion
BorylationBis(pinacolato)diboron, Pd catalystAryl Boronic EsterPrepares for Suzuki coupling acs.org

Orthogonal Reactivity Exploitation

Orthogonal reactivity refers to the ability to selectively perform a chemical reaction on one functional group in the presence of another, without interference. The distinct chemical nature of the ethynyl group and the amine group in this compound makes this molecule an ideal substrate for orthogonal functionalization.

For example, a Sonogashira coupling can be performed on the ethynyl group under palladium/copper catalysis, conditions that typically leave the aniline amine untouched. uni-rostock.de Subsequently, the amine group of the resulting product can be acylated with an acyl chloride. Conversely, the amine can first be protected (e.g., as a Boc-carbamate) or acylated, and then the ethynyl group can be transformed. This selective, stepwise modification allows for the precise and controlled construction of highly complex molecules from a single, versatile starting material. This strategy is invaluable in total synthesis and in the generation of compound libraries for drug discovery, as it enables the systematic variation of different parts of the molecular structure to optimize for biological activity or other properties.

Role of 4 Ethynyl 2 Fluoroaniline in Supramolecular Chemistry Research

Design and Synthesis of Receptors and Host Molecules Incorporating Ethynyl-Fluoroaniline Units

The strategic incorporation of the 4-ethynyl-2-fluoroaniline moiety into larger molecular frameworks is a key aspect of designing sophisticated receptors and host molecules. The synthesis of these molecules often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to connect the ethynyl (B1212043) group to other aromatic or heterocyclic structures. frontiersin.orgsemanticscholar.orgresearchgate.net

One notable example is the synthesis of a dicarboxylate ligand with a 4-fluoroaniline (B128567) backbone. This ligand was synthesized via a Sonogashira cross-coupling between 2-fluoro-1,3-diiodo-5-nitrobenzene and methyl 3-ethynylbenzoate, followed by reduction of the nitro group and ester hydrolysis. frontiersin.org This ligand was then used to construct a copper-based metal-organic cage (MOC). frontiersin.org The design rationale was to reduce the basicity of the aniline (B41778) group to prevent its interference with the MOC's self-assembly. frontiersin.org

Another area of application is in the creation of anion receptors. For instance, a receptor featuring a 2,6-bis(4-ethynylpyridinyl)-4-fluoroaniline core has been synthesized and shown to bind a wide range of anions. mdpi.com The synthesis of such receptors often involves a modular approach, allowing for the systematic variation of the components to fine-tune the binding properties. semanticscholar.orgresearchgate.net

The following table summarizes the synthesis of a key intermediate, 2-Fluoro-4-vinylaniline, which can be further modified to this compound.

Reactant 1Reactant 2CatalystReagentsProductYield
2-fluoro-4-iodoanilinetributylvinyltintetrakis(triphenylphosphine)palladium2,6-di-tert-butyl-4-methylphenol2-Fluoro-4-vinylaniline93%
This table is based on a documented synthesis procedure.

Self-Assembly Phenomena Driven by Non-Covalent Interactions

The self-assembly of molecules containing the this compound unit is governed by a delicate interplay of various non-covalent interactions. mdpi.com These weak forces, including hydrogen and halogen bonds, dictate the formation of ordered supramolecular structures in solution and the solid state. wikipedia.org

Hydrogen Bond-Driven Assemblies

Hydrogen bonding plays a crucial role in the self-assembly of molecules derived from this compound. researchgate.net The amine group (–NH₂) of the fluoroaniline (B8554772) moiety can act as a hydrogen bond donor, while the fluorine atom and the π-system of the ethynyl group and aromatic ring can act as acceptors.

Halogen Bond-Mediated Supramolecular Structures

Halogen bonding is another significant non-covalent interaction that can be exploited in systems containing this compound, particularly when halogenated pyridine (B92270) or other halogenated aromatic units are incorporated into the molecular design. nih.gov A halogen bond is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site. nih.gov

Research has shown that positioning a fluoroaniline between two iodopyridinium halogen bond donors can lead to the formation of intramolecular hydrogen bonds to the electron-rich belt of the iodine atoms. semanticscholar.org This pre-organizes the receptor and enhances its halide binding capabilities. semanticscholar.org The directionality and tunable strength of halogen bonds make them a powerful tool for the precise construction of supramolecular architectures. nih.govrsc.org

Cooperative Effects in Weak Interactions

The interplay between different types of weak interactions, such as hydrogen and halogen bonds, can lead to cooperative effects that enhance the stability and functionality of supramolecular assemblies. nih.gov The presence of an intramolecular hydrogen bond can significantly increase the strength of a halogen bond in a receptor molecule. semanticscholar.orgmdpi.com

For example, in a receptor containing a 2,6-bis(4-ethynylpyridinyl)-4-fluoroaniline unit, an intramolecular hydrogen bond between the aniline N-H and the nitrogen of the pyridine ring can enhance the σ-hole on an adjacent halogen atom, thereby strengthening its interaction with an anion. mdpi.com This synergistic effect highlights the importance of considering the entire network of non-covalent interactions when designing functional supramolecular systems.

Tuning of Supramolecular Interactions through Fluorine and Ethynyl Group Modifications

The fluorine and ethynyl groups of this compound provide valuable handles for tuning the properties of supramolecular assemblies. The high electronegativity of the fluorine atom can influence the electronic properties of the entire molecule, affecting its ability to participate in hydrogen and halogen bonding. nih.gov

Modifying the substituents on the ethynyl group or replacing the ethynyl group altogether can dramatically alter the geometry and stability of the resulting supramolecular structures. The ethynyl group itself can participate in various non-covalent interactions, including those involving its π-system. rsc.org

By systematically modifying these functional groups, researchers can fine-tune the strength and directionality of the non-covalent interactions, thereby controlling the self-assembly process and the properties of the final material. nih.govucl.ac.uk For instance, reducing the basicity of the aniline group by introducing the electron-withdrawing fluorine atom has been shown to be a successful strategy for facilitating the assembly of metal-organic cages. frontiersin.org

Explorations in Chemical Biology and Proteomics Utilizing Ethynyl Fluoroanilines

Development of Chemical Probes for Biological Systems

The unique structural features of 4-ethynyl-2-fluoroaniline, namely the terminal alkyne and the electron-withdrawing fluorine atom on the aniline (B41778) ring, make it a valuable component in the design of chemical probes. The ethynyl (B1212043) group serves as a bioorthogonal handle for "click" chemistry, allowing for the attachment of reporter tags such as fluorophores or biotin. The fluoroaniline (B8554772) moiety can be tailored to influence the probe's reactivity and binding affinity to specific biological targets.

Histidine Labeling Methodologies

The selective modification of amino acid residues in proteins is a cornerstone of chemical proteomics. Histidine, with its unique imidazole (B134444) side chain, presents a target for specific labeling. While direct methods for histidine modification exist, recent advancements have utilized reactive intermediates generated in situ to achieve higher selectivity.

Methodologies employing ethynylaniline derivatives have been explored for the labeling of histidine residues. These strategies often rely on the generation of a reactive species that specifically targets the histidine side chain. The general principle involves the activation of a probe, which then covalently attaches to histidine. The alkyne group on the probe, such as the one in this compound, can then be used for subsequent visualization or enrichment via click chemistry. The substitution pattern on the aniline ring, including the fluorine atom in this compound, can modulate the probe's reactivity and specificity.

Singlet Oxygen-Based Labeling Strategies

A powerful strategy for proximity-dependent protein labeling involves the use of a photosensitizer that, upon irradiation with light, generates singlet oxygen (¹O₂). Singlet oxygen is a highly reactive electrophilic species with a short lifetime and diffusion radius, ensuring that it primarily reacts with residues in close proximity to the photosensitizer.

In this context, histidine is a prime target for singlet oxygen due to the high reactivity of its imidazole ring. The reaction of singlet oxygen with histidine generates an unstable endoperoxide intermediate. This intermediate can then be intercepted by a nucleophilic chemical probe containing an amine group. Research groups have screened various amine-containing chemical probes for their efficiency in trapping this reactive histidine intermediate. Among the candidates screened were derivatives of ethynylaniline, such as 3-ethynylaniline (B136080) (3-EA), 3-ethynyl-4-fluoroaniline, and 5-ethynyl-2-fluoroaniline. researchgate.net

The general workflow for this labeling strategy is as follows:

A system of interest (e.g., live cells) is treated with a small-molecule photosensitizer and an amine-containing chemical probe like this compound.

Visible light irradiation generates singlet oxygen in a localized manner.

Singlet oxygen reacts with nearby histidine residues to form an oxidized intermediate.

The amine group of the chemical probe reacts with the oxidized histidine, forming a stable covalent adduct.

The alkyne handle on the probe allows for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC).

Tagged proteins can then be identified and quantified using techniques like in-gel fluorescence or mass spectrometry-based proteomics.

A screening of various chemical probes demonstrated the feasibility of this approach, with different aniline derivatives showing varying degrees of labeling efficiency. researchgate.net This highlights the importance of the substitution pattern on the aniline ring for optimizing probe performance.

Investigating Protein Modifications and Interactions

The ability to label specific proteins or classes of proteins within a complex biological milieu is crucial for understanding their function, localization, and interaction partners. Chemical probes derived from this compound can be employed to study protein modifications and interactions. For instance, by incorporating this moiety into a ligand that binds to a specific protein, one can perform proximity labeling studies to identify interacting proteins.

Furthermore, the anilinoquinazoline (B1252766) scaffold has been a key structural motif in the development of kinase inhibitors. ijcce.ac.ir Studies have shown that substitutions on the aniline ring are critical for modulating the binding affinity and selectivity of these inhibitors for targets like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). ijcce.ac.ir For example, derivatives containing 4-bromo-2-fluoroaniline (B1266173) and 3-ethynylaniline have been synthesized and evaluated for their cytotoxic activity. ijcce.ac.ir This demonstrates that the 2-fluoroaniline (B146934) and ethynylaniline components are recognized within the ATP-binding sites of these important protein kinases.

By designing probes that incorporate the this compound scaffold, it is possible to investigate the binding modes and target engagement of such inhibitors. The alkyne group allows for the "pull-down" of target proteins and their associated complexes, facilitating their identification by mass spectrometry.

Design Principles for Bio-Conjugation Agents (excluding any direct biological activity or clinical outcomes)

The design of effective bio-conjugation agents requires careful consideration of several factors to ensure specific and efficient labeling under physiological conditions. The structure of this compound offers a useful framework for understanding these principles.

Structure-Activity Relationship (SAR): The substitution pattern on the aniline ring plays a significant role in the reactivity and binding properties of a probe. In the context of anilinoquinazoline-based kinase inhibitors, it has been observed that small substituents like fluorine at the ortho position of the aniline ring are preferable. ijcce.ac.ir The presence of an electron-withdrawing group like fluorine can influence the pKa of the aniline nitrogen, which can in turn affect its nucleophilicity and interaction with target residues.

Bioorthogonal Handles: The terminal ethynyl group is a classic example of a bioorthogonal functional group. Its relative inertness in biological systems, coupled with its specific reactivity with azides in the presence of a copper catalyst (CuAAC) or with strained cyclooctynes (SPAAC), allows for the selective attachment of reporter molecules without interfering with native biological processes. This two-step approach, where the probe first reacts with its biological target and is then subsequently visualized or captured, is a powerful strategy in chemical biology.

Modularity in Probe Design: The synthesis of chemical probes is often modular, allowing for the combination of different functional units to create a tool with desired properties. In this regard, this compound can be considered a bifunctional building block. The aniline nitrogen provides a point for attachment to a larger scaffold (e.g., a quinazoline (B50416) core), while the ethynyl group serves as the bioorthogonal handle. This modularity allows for the systematic variation of other parts of the probe to optimize its properties, such as cell permeability, target affinity, and labeling efficiency.

The table below summarizes the key functional components of this compound and their roles in the design of bio-conjugation agents.

Functional GroupRole in Bio-conjugation
Aniline Core A versatile scaffold that can be incorporated into larger molecules targeting specific proteins. Its electronic properties can be tuned by substituents.
2-Fluoro Substituent An electron-withdrawing group that can modulate the pKa and nucleophilicity of the aniline nitrogen, potentially influencing binding affinity and reactivity. Its small size is often well-tolerated in protein binding pockets.
4-Ethynyl Substituent A bioorthogonal handle for "click" chemistry, enabling the attachment of reporter molecules (e.g., fluorophores, biotin) for detection and enrichment of labeled biomolecules.

Potential Applications in Advanced Materials Science Research

Incorporation into Conjugated Polymer Systems and Oligomers

The presence of both an ethynyl (B1212043) and an aniline (B41778) group allows 4-Ethynyl-2-fluoroaniline to be integrated into π-conjugated systems. These systems are characterized by alternating single and multiple bonds, which facilitate the delocalization of electrons along the polymer backbone. This delocalization is the foundation for the interesting electronic and optical properties of these materials. The fluorine substituent further modulates these properties through its electron-withdrawing nature.

This compound serves as a key precursor in the synthesis of complex organic dyes and oligomers designed for optoelectronic applications. Its structure is particularly useful for creating asymmetrically-substituted molecules with desirable photophysical characteristics.

In one synthetic approach, a derivative, N-2-(4-ethynyl-2-fluorophenyl)-9-N'-(1-hexylheptyl) perylene-3, 4, 9,10-tetracarboxyl bisimide, was synthesized as part of a series of conjugated oligomers. dtic.mil This process involved condensing a perylenic monoanhydride monoimide with 4-bromo-2-fluoroaniline (B1266173), followed by a Sonogashira cross-coupling reaction to introduce the ethynyl group. dtic.mil The resulting materials exhibit strong absorption in the red region of the spectrum and broad fluorescence covering 500 to 800 nm, properties that are highly sought after for applications in devices like organic light-emitting diodes (OLEDs). dtic.mil The push-pull character and the potential for triplet-triplet energy transfer make these perylene (B46583) bisimide derivatives particularly appealing. dtic.mil

Fluorinated building blocks, in general, are recognized as ideal starting points for synthesizing optoelectronic polymers used in photovoltaics and displays. ossila.com The inclusion of fluorine can influence key material properties such as solubility, stability, and energy levels.

The electronic asymmetry of this compound, enhanced by the electron-withdrawing fluorine atom and the potentially electron-donating aniline group, makes it a candidate for designing molecules with intramolecular charge transfer (ICT) characteristics. ICT is a phenomenon where photoexcitation leads to a significant redistribution of electron density from a donor part of a molecule to an acceptor part. This property is fundamental to the function of many nonlinear optical materials and fluorescent sensors.

Research on related systems, such as quinolino-azaullazines, has shown that combining electron-rich and electron-poor moieties leads to ICT properties that can be fine-tuned by substituents. rsc.org Furthermore, studies on 2,6-bis(4-ethynylpyridinyl)-4-fluoroaniline receptors have demonstrated solvatochromism—a change in color with solvent polarity—in both absorption and emission spectra. nih.gov This behavior is a hallmark of systems with significant changes in dipole moment between the ground and excited states, which is characteristic of ICT. nih.gov In these receptors, the aniline moiety acts as an electron-deficient component, and its interaction with different solvents influences the energy gap between the ground and excited states, leading to observable spectral shifts. nih.gov

System StudiedObserved PropertyImplication for Charge Transfer
Perylene bisimide derivativesPush-pull character, broad fluorescence dtic.milIndicates significant electronic asymmetry conducive to charge transfer upon excitation.
2,6-bis(4-ethynylpyridinyl)-4-fluoroaniline receptorsSolvatochromic absorption and emission nih.govDemonstrates a change in dipole moment between ground and excited states, a key feature of ICT.

Synthesis of Functional Hybrid Materials

The reactivity of this compound's functional groups allows for its covalent integration into hybrid materials, where organic components are molecularly linked to inorganic structures. This approach combines the processability and functional versatility of polymers with the robustness and unique catalytic or electronic properties of inorganic frameworks.

Polyoxometalates (POMs) are a class of inorganic metal-oxide clusters that have found applications in catalysis, medicine, and materials science. researchgate.net Covalently functionalizing the surface of POMs with organic molecules is a key strategy for creating advanced hybrid materials. The aniline group of this compound can react to form organoimido derivatives of POMs, effectively grafting the organic fragment onto the inorganic cluster.

A general and efficient protocol for this reaction involves treating a POM, such as [Bu4N]2[Mo6O19], with an aromatic amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). acs.org This method has been shown to tolerate functional groups like halides and the ethynyl group on the aromatic amine. acs.org For instance, the reaction has been successfully demonstrated with 4-ethynyl-2,6-dimethylaniline (B1609731) to produce organoimido derivatives of hexamolybdates. acs.org This covalent linkage creates a hybrid material that possesses the properties of both the POM core and the appended organic functional group, opening pathways to materials with novel catalytic or electronic functions. researchgate.netacs.org

Catalysis and Organometallic Chemistry Research

In catalysis, the design of ligands that coordinate to a metal center is crucial for controlling the activity and selectivity of a reaction. The amine and ethynyl groups of this compound provide two potential points for coordination or further functionalization, making it a valuable scaffold in organometallic chemistry.

The aniline moiety is a well-known coordinating group in transition-metal catalysis. The fluorine atom in this compound can be used to tune the electronic properties of the ligand. For example, reducing the basicity of an aniline ligand can render it coordinatively inactive when desired, facilitating the controlled assembly of complex structures like metal-organic cages (MOCs). frontiersin.orgflinders.edu.au In the synthesis of a Cu4L4 cage, a dicarboxylate ligand featuring a 4-fluoroaniline (B128567) backbone was specifically designed to have a lower pKa compared to its non-fluorinated analogue, which prevented spontaneous polymerization and allowed for the successful self-assembly of the cage. frontiersin.orgflinders.edu.au

Furthermore, 4-fluoroaniline itself is used as a reactant in palladium-catalyzed reactions, such as aminocarbonylation. acs.orgnih.gov In a benchmark reaction to synthesize itaconimides, 4-fluoroaniline was reacted with 1-ethynyl-1-cyclohexanol (B41583) under a carbon monoxide atmosphere, catalyzed by a palladium complex with a specific phosphine (B1218219) ligand. acs.orgnih.gov The success of such transformations highlights the utility of the fluoroaniline (B8554772) scaffold in complex, metal-catalyzed bond-forming reactions. The presence of the additional ethynyl group in this compound offers a handle for post-synthetic modification or for creating bifunctional ligands that can bridge multiple metal centers or participate in subsequent click reactions. rsc.org

Reaction TypeRole of Fluoroaniline MoietyCatalyst SystemResearch Finding
Metal-Organic Cage AssemblyLigand backbone frontiersin.orgflinders.edu.auCu(OAc)2Lowered basicity of 4-fluoroaniline prevents polymerization, enabling cage formation. frontiersin.orgflinders.edu.au
AminocarbonylationN-nucleophile reactant acs.orgnih.govPd(MeCN)2Cl2 / Phosphine LigandSuccessfully used to form itaconimide derivatives in a highly selective process. acs.orgnih.gov

Heterogeneous and Homogeneous Catalysis Investigations

This compound is a specialized organic compound that has garnered interest in materials science, particularly as a versatile building block for the synthesis of complex molecular architectures with potential applications in catalysis. Its structure, featuring a reactive ethynyl group, an aniline moiety, and a fluorine atom, allows for its incorporation into a variety of catalytic systems. Research has primarily focused on its use as a precursor in transition-metal catalyzed reactions to create ligands and functional materials, rather than its use as a direct catalyst. These investigations span both homogeneous and heterogeneous catalysis domains.

Homogeneous Catalysis Investigations

In the realm of homogeneous catalysis, this compound and its derivatives are valuable substrates and precursors in reactions catalyzed by soluble transition metal complexes, most notably palladium and gold. The ethynyl and amino functionalities serve as reactive handles for constructing more elaborate molecules that can act as ligands for catalytic metals or as components of functional dyes and polymers.

Gold-catalyzed reactions, for instance, have been shown to effectively induce cyclization in molecules containing both ethynyl and aniline-like structures. chemrxiv.orgmdpi.com In one study, Au(I) catalysts were used for the 6-endo-dig cyclization of aromatic 1,5-enynes, demonstrating the utility of gold in forming new heterocyclic structures from precursors containing ethynyl groups. chemrxiv.org

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are frequently employed to synthesize derivatives of this compound. These reactions are fundamental for creating carbon-carbon bonds and assembling complex organic frameworks. For example, a Sonogashira cross-coupling between an iodo-functionalized fluoroaniline derivative and an ethynyl-containing compound is a key step in the synthesis of advanced molecular structures. frontiersin.org Similarly, palladium catalysts are used in aminocarbonylation reactions where fluoroanilines are coupled with alkynols, showcasing the versatility of these building blocks in creating a range of carbonylated products under homogeneous conditions. nih.gov The choice of ligand associated with the palladium center is crucial for controlling the selectivity and efficiency of these transformations. nih.govrsc.org

Table 1: Representative Homogeneous Catalytic Reaction

Reaction TypeReactantsCatalyst SystemProduct TypeSignificanceReference
Sonogashira Cross-Coupling2-fluoro-1,3-diiodo-5-nitrobenzene and methyl 3-ethynylbenzoatePd(PPh₃)₂Cl₂ (Homogeneous)Dicarboxylate ligand precursorDemonstrates the use of palladium catalysis to construct complex ligands from fluoroaniline-type precursors for advanced materials. frontiersin.org
Domino Aminocarbonylation1-ethynyl-1-cyclohexanol and 4-fluoroanilinePd(cod)Cl₂ / Ligand (e.g., Xantphos) (Homogeneous)ItaconimideIllustrates a palladium-catalyzed route to complex nitrogen-containing heterocycles using a fluoroaniline building block. nih.gov
Au(I)-Catalyzed CyclizationAromatic 1,5-Enynes (derived from ethynyl anilines)Au(I) complexes (Homogeneous)2,3-DihydropyridinesShows the application of homogeneous gold catalysis for intramolecular cyclizations involving ethynyl aniline derivatives. chemrxiv.org

Heterogeneous Catalysis Investigations

The application of this compound in heterogeneous catalysis primarily involves its use as a structural component in the synthesis of solid-state catalysts, such as Metal-Organic Frameworks (MOFs) or Metal-Organic Cages (MOCs). These materials are of great interest because their porous, crystalline structures can house catalytically active metal sites, combining the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. researchgate.netnih.gov

A notable example is the design of a dicarboxylate ligand incorporating a 4-fluoroaniline backbone for the assembly of a copper-based MOC. frontiersin.org In this research, a fluoroaniline derivative was functionalized via a palladium-catalyzed Sonogashira coupling to create a ligand suitable for coordination with metal ions. frontiersin.org The resulting MOC, a discrete molecular species, can then be subjected to post-assembly modifications, potentially leading to a covalently cross-linked, robust framework. Such materials are investigated for their potential to act as heterogeneous catalysts, where the cage structure can influence substrate selectivity and the metal nodes can serve as the active catalytic centers. frontiersin.org The fluorine substituent on the aniline ring can modulate the electronic properties and basicity of the ligand, which in turn influences the assembly and stability of the final MOC structure. frontiersin.org

While direct studies of this compound as a heterogeneous catalyst are not prominent, its role as a key ingredient in creating ligand-based solid catalysts highlights its importance in the bottom-up design of advanced catalytic materials. The principles of using molecular precursors to build solid catalysts with well-defined active sites is a foundational concept in bridging homogeneous and heterogeneous catalysis. researchgate.net

Table 2: Synthesis of a Metal-Organic Cage (MOC) Precursor

Synthetic GoalKey Precursor MoietyKey Synthetic StepCatalyst for SynthesisResulting MaterialPotential Catalytic ApplicationReference
Assembly of an Amine-Functionalised MOC4-Fluoroaniline backboneSonogashira cross-couplingPd(PPh₃)₂Cl₂Dicarboxylate ligand (L2) for Cu₄L₄ MOC assemblyThe assembled MOC can be explored as a heterogeneous catalyst for reactions such as imine condensations. frontiersin.org

Q & A

Q. How can the ethynyl group in this compound be selectively functionalized without affecting the amine?

  • Methodological Answer : Protect the amine with Boc (tert-butyloxycarbonyl) groups before Cu-catalyzed azide-alkyne cycloaddition (CuAAC). Deprotect with TFA (trifluoroacetic acid) post-reaction. Confirm selectivity via 19^{19}F NMR, which remains unchanged during protection/deprotection .

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